2-(Pentan-3-yl)pyrimidine
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Overview
Description
2-(Pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentan-3-yl group at the second position Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pentan-3-yl-substituted nitrile with a suitable amidine under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of temperature, pressure, and reactant concentrations to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentan-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrimidine derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with functional groups like carboxylic acids or ketones.
- Reduced derivatives with saturated side chains.
- Halogenated pyrimidine derivatives .
Scientific Research Applications
2-(Pentan-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular pathways. These interactions can lead to the modulation of cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyridine ring instead of a pentan-3-yl group.
2-(Pyrimidin-2-yl)propan-2-amine: Contains an amine group, offering different reactivity and biological activity.
2-(Pyrimidin-2-yl)ethanol: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 2-(Pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydrophobic pentan-3-yl group influences its solubility and interaction with biological membranes, making it a valuable compound for studying hydrophobic interactions in biological systems .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-8(4-2)9-10-6-5-7-11-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
BREIVKDLYHCPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC=CC=N1 |
Origin of Product |
United States |
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